

Detecting Trace Levels of Chromate: A Guide to Analytical Methods

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Compound of Interest		
Compound Name:	Chromate	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of established analytical methods for the quantification of trace levels of hexavalent chromium [Cr(VI)], commonly referred to as **chromate**. The following sections present the principles, experimental protocols, and performance data for key techniques, enabling researchers to select and implement the most appropriate method for their specific application.

Introduction

Chromium is a naturally occurring element that exists in several oxidation states, with trivalent [Cr(III)] and hexavalent [Cr(VI)] forms being the most common in the environment. While Cr(III) is considered an essential nutrient, Cr(VI) is highly toxic and carcinogenic.[1][2][3] Industrial processes such as chrome plating, leather tanning, and pigment production can lead to the release of Cr(VI) into the environment, contaminating water and soil.[2][4] Due to its toxicity, stringent regulatory limits have been set for Cr(VI) in drinking water and environmental samples, necessitating sensitive and reliable analytical methods for its detection at trace levels. [2][5]

This application note details three widely accepted methods for the determination of trace **chromate** levels:



- UV-Visible Spectrophotometry (EPA Method 7196A)
- Ion Chromatography with Post-Column Derivatization (EPA Method 218.6)
- Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

Comparative Analysis of Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, available instrumentation, and regulatory compliance. The following table summarizes the key quantitative performance characteristics of the methods described in this note.

Parameter	UV-Visible Spectrophotometry (EPA 7196A)	Ion Chromatography (EPA 218.6)	Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Principle	Colorimetric reaction with diphenylcarbazide	Anion exchange separation followed by post-column derivatization and colorimetric detection	Atomization of the sample and measurement of light absorption by groundstate chromium atoms
Typical Linear Range	0.5 - 50 mg/L[6]	1 - 10,000 μg/L[7]	0 - 50 ng/mL (in MIBK phase)[1]
Method Detection Limit (MDL)	~0.03 mg/L (30 μg/L) [6]	As low as 0.00504 μg/L[2]	0.3 ng/mL (0.02 ng/mL with 20-fold preconcentration)[1]
Wavelength	540 nm[6]	530 nm[7][8]	357.9 nm[1]
Key Interferences	Molybdenum, vanadium, mercury[6] [9]	High concentrations of other anions (e.g., chloride, sulfate)[7]	Matrix effects can suppress the atomic signal.



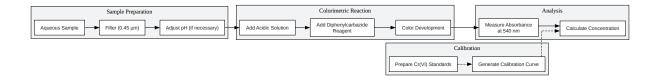
Method 1: UV-Visible Spectrophotometry (EPA Method 7196A)

This colorimetric method is widely used for the determination of dissolved hexavalent chromium in various water and waste samples.[6][10][11]

Principle

In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to produce a highly colored red-violet complex.[6][9] The intensity of the color, which is proportional to the **chromate** concentration, is measured spectrophotometrically at 540 nm.[6]

Experimental Workflow



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Caption: Experimental workflow for **chromate** detection using EPA Method 7196A.

Detailed Protocol

3.3.1. Reagent Preparation

• Stock Chromium Solution (500 mg/L): Dissolve 1.414 g of potassium dichromate (K₂Cr₂O₇) in deionized water and dilute to 1 L.



- Standard Chromium Solution (5 mg/L): Dilute 10 mL of the stock chromium solution to 1 L
 with deionized water.
- 1,5-Diphenylcarbazide Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle. This solution should be prepared fresh daily.
- Sulfuric Acid Solution (10% v/v): Slowly add 100 mL of concentrated H₂SO₄ to 800 mL of deionized water, cool, and dilute to 1 L.

3.3.2. Sample Preparation

- Collect the aqueous sample. For dissolved chromate, filter the sample through a 0.45 μm filter.[7]
- The holding time for analysis is 24 hours.[6][9] Samples should be stored at 4°C until analysis.[9]

3.3.3. Procedure

- Pipette a volume of the sample (containing 2.5 to 100 μg of Cr(VI)) into a 50 mL volumetric flask.
- Add deionized water to bring the volume to approximately 40 mL.
- Add 2.0 mL of the 1,5-diphenylcarbazide solution and mix.
- Add 5.0 mL of 10% sulfuric acid and mix.
- Dilute to the mark with deionized water, mix thoroughly, and allow to stand for 5-10 minutes for full color development.
- Measure the absorbance of the solution at 540 nm using a spectrophotometer, with deionized water as a reference.
- Correct the sample absorbance by subtracting the absorbance of a reagent blank.

3.3.4. Calibration



- Prepare a series of standards containing 0.5 to 50 mg/L of Cr(VI) from the standard chromium solution.[6]
- Treat the standards in the same manner as the samples.
- Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
- Determine the concentration of Cr(VI) in the sample from the calibration curve.

Method 2: Ion Chromatography (IC) with Post-Column Derivatization (EPA Method 218.6)

This method is highly selective and sensitive for the determination of dissolved hexavalent chromium in drinking water, groundwater, and industrial wastewater effluents.[7][8][12]

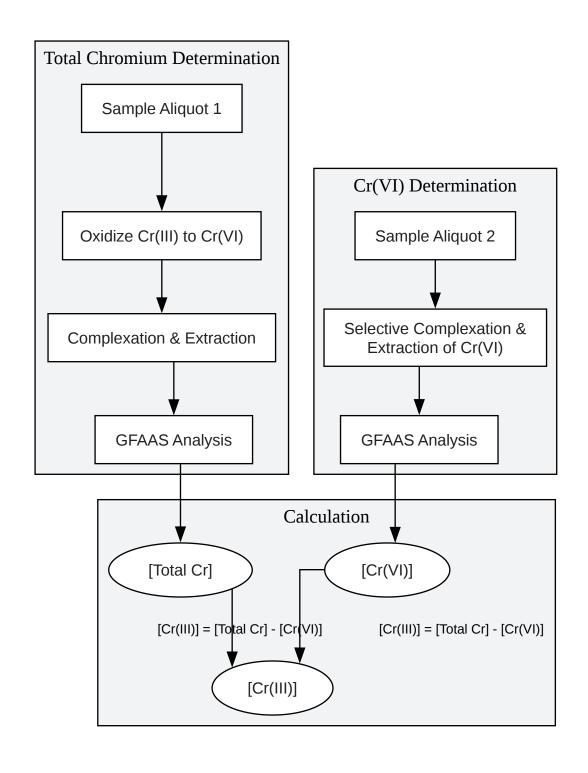
Principle

A sample is introduced into an ion chromatograph. Hexavalent chromium, as the **chromate** anion (CrO₄²⁻), is separated from other anions on a high-capacity anion exchange column.[7] [8] After separation, the **chromate** is reacted with 1,5-diphenylcarbazide in a post-column reactor to form the characteristic colored complex, which is then detected by a UV-Visible detector at 530 nm.[7][8][13]

Experimental Workflow









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